molecular formula C23H26N4OS B2529512 Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone CAS No. 1251693-57-8

Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone

Cat. No.: B2529512
CAS No.: 1251693-57-8
M. Wt: 406.55
InChI Key: ZRYOZMXWOZHJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azepan-1-yl(7-methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)methanone is a useful research compound. Its molecular formula is C23H26N4OS and its molecular weight is 406.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis and Detection

A study by Nakajima et al. (2012) focused on identifying new compounds in unregulated drugs, including azepane isomers of AM-2233 and AM-1220, highlighting their occurrence in commercial products and the methods used for their detection and analysis. This research is crucial for understanding the distribution and chemical structure of new psychoactive substances in the market Analysis of azepane isomers of AM-2233 and AM-1220, and detection of an inhibitor of fatty acid amide hydrolase (Nakajima et al., 2012).

Anticancer Activity

Naphthyridine derivatives, including compounds structurally related to the specified chemical, have shown significant anticancer activity. Kong et al. (2018) reported that a novel naphthyridine derivative induced necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This dual mode of cell death induction suggests potential applications in cancer treatment strategies A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells (Kong et al., 2018).

Chemical Synthesis and Catalysis

Research into the synthesis of cyclopentenone derivatives and the aza-Piancatelli rearrangement has been conducted by Reddy et al. (2012), showcasing the versatility of phosphomolybdic acid as a catalyst. This work contributes to the development of efficient synthetic routes for complex organic molecules, potentially including azepane-containing compounds Phosphomolybdic Acid: A Highly Efficient Solid Acid Catalyst for the Synthesis of trans-4,5-Disubstituted Cyclopentenones (Reddy et al., 2012).

Novel Synthesis Methods

The exploration of new synthetic methods for producing azepine and related heterocycles has been a focus of several studies. For instance, the work by Yang et al. (2015) on the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] demonstrates innovative approaches to synthesizing complex structures that may include or relate to azepane derivatives Unprecedented formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] from multicomponent reaction of L-proline, isatin and but-2-ynedioate (Yang et al., 2015).

Properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-10-11-19-21(26-17-8-7-9-18(14-17)29-2)20(15-24-22(19)25-16)23(28)27-12-5-3-4-6-13-27/h7-11,14-15H,3-6,12-13H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYOZMXWOZHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.